molecular formula C23H24N2O5S B15032316 N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

Cat. No.: B15032316
M. Wt: 440.5 g/mol
InChI Key: HGQCHMPXBGPWOP-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is a complex organic compound with a unique structure that includes methoxyphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-chloroacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is unique due to its combination of methoxyphenyl, methylphenyl, and sulfonamido groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C23H24N2O5S/c1-17-4-8-19(9-5-17)25(31(27,28)22-14-12-21(30-3)13-15-22)16-23(26)24-18-6-10-20(29-2)11-7-18/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

HGQCHMPXBGPWOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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